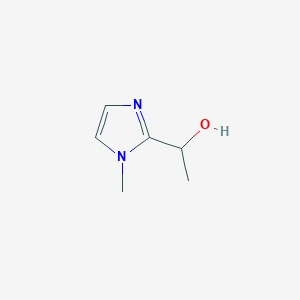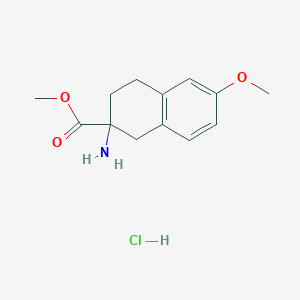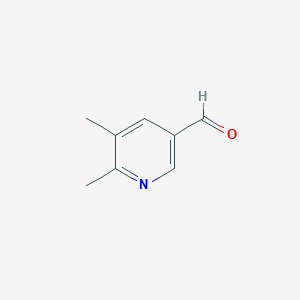
5,6-Dimethylnicotinaldehyde
概要
説明
Synthesis Analysis
The synthesis of 5,6-Dimethylnicotinaldehyde involves the addition of 3-bromopropanenitrile, ethyl bromoacetate, and 2-bromoethan-1-amine to 5,6-dimethylbenzimidazole . The reaction results in symmetrically-connected N-heterocyclic carbenes .Molecular Structure Analysis
The molecular structure of 5,6-Dimethylnicotinaldehyde includes a heterocyclic ring structure . The compound’s molecular formula is C8H9NO .科学的研究の応用
Application 1: Synthesis and Biological Evaluation of 5,6-Dimethylthieno[2,3-d]Pyrimidin-4 (3H)-One Derivatives
- Summary of the Application : This research involved the synthesis of 5,6-Dimethylthieno[2,3-d]Pyrimidin-4 (3H)-One derivatives for the purpose of creating selective Cyclooxygenase 2 (COX-2) inhibitors . These inhibitors are used to treat pain, fever, and inflammation .
- Methods of Application or Experimental Procedures : Four 2-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4 (3H)-one derivatives were synthesized, purified, and characterized based on their physical and spectral data . These compounds were then evaluated in vitro for their affinity and selectivity for the human COX-2 enzyme against the COX-1 isoenzyme .
- Results or Outcomes : Compound 5 with para fluorophenyl substituent was found to be the most potent, exhibiting better inhibition and selectivity towards COX-2 isoenzyme (IC 50= 42.19 M, SI=4.81) against COX-1 isoenzyme (IC 50 =202.96 M, SI=4.81) as compared to the other derivatives .
Application 2: Synthesis and Biological Activities of Luminescent 5,6-Membered Bis(Metallacyclic) Platinum (II) Complexes
- Summary of the Application : This research involved the synthesis of luminescent 5,6-membered bis(metallacyclic) Platinum (II) complexes for biological activities .
- Methods of Application or Experimental Procedures : Four couples of 5,6-membered bis(metallacyclic) Pt (II) complexes with acetylide and isocyanide auxiliary ligands were prepared and characterized . The structures of these complexes were confirmed by single-crystal X-ray diffraction .
- Results or Outcomes : The complexes were found to be highly emissive with an appreciable emission quantum efficiency . They were also found to have high cytotoxicity and could efficiently permeate cells, mainly distributing in cell membranes .
Safety And Hazards
特性
IUPAC Name |
5,6-dimethylpyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-6-3-8(5-10)4-9-7(6)2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCHNCQTMATGMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dimethylnicotinaldehyde | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


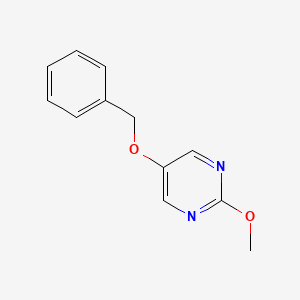
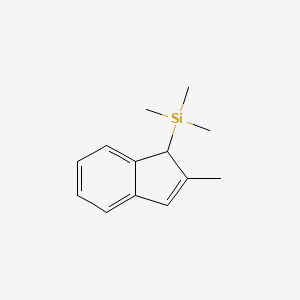
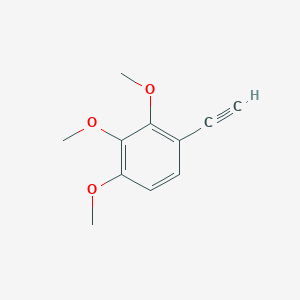
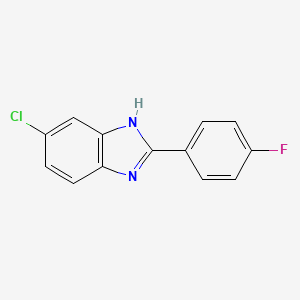
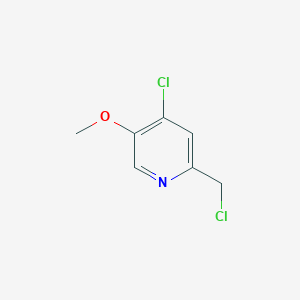
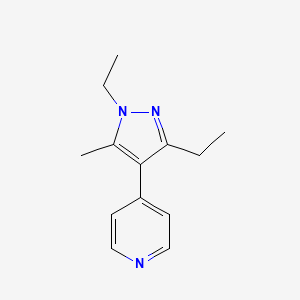
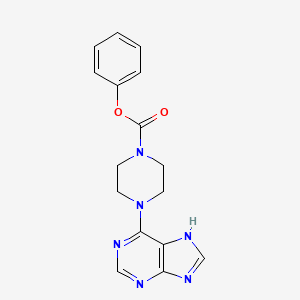
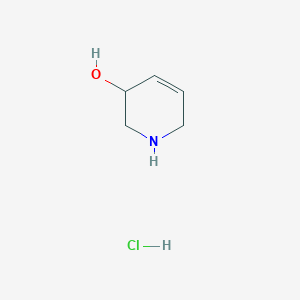
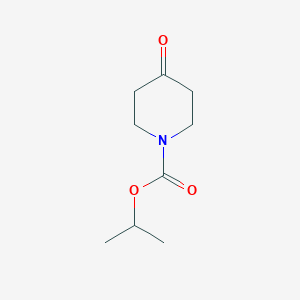
![7-chloro-N-(4-chlorophenyl)furo[2,3-d]pyridazin-4-amine](/img/structure/B1646380.png)
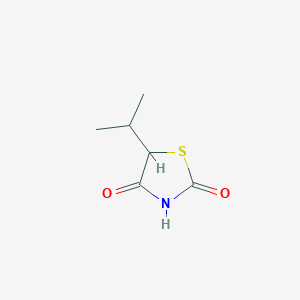
![4-[(4-Methoxyphenyl)(methyl)amino]benzaldehyde](/img/structure/B1646398.png)
